molecular formula C18H13BrCl2O4 B12043992 Methyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate

Methyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B12043992
M. Wt: 444.1 g/mol
InChI Key: QCQSSVLEOGODKL-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various substituents, including bromine, dichlorobenzyl, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and acetylenes.

    Attachment of the Dichlorobenzyl Group: The 3,4-dichlorobenzyl group can be introduced via nucleophilic substitution reactions.

    Esterification: The carboxylate ester group is typically introduced through esterification reactions involving carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the bromine or dichlorobenzyl groups, potentially leading to debromination or dechlorination.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and dichlorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Debrominated or dechlorinated derivatives.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Methyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine and dichlorobenzyl groups may enhance its binding affinity and specificity. The benzofuran core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives. The combination of bromine, dichlorobenzyl, and carboxylate ester groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H13BrCl2O4

Molecular Weight

444.1 g/mol

IUPAC Name

methyl 6-bromo-5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C18H13BrCl2O4/c1-9-17(18(22)23-2)11-6-16(12(19)7-15(11)25-9)24-8-10-3-4-13(20)14(21)5-10/h3-7H,8H2,1-2H3

InChI Key

QCQSSVLEOGODKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

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